Stearylsulfamide

Description

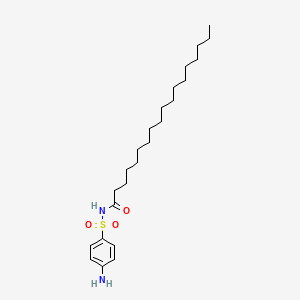

Structure

2D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)sulfonyloctadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)26-30(28,29)23-20-18-22(25)19-21-23/h18-21H,2-17,25H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVPOHHVBBYQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862049 | |

| Record name | N-((4-Aminophenyl)sulfonyl)-octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-78-2 | |

| Record name | Stearylsulfamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((4-Aminophenyl)sulfonyl)-octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STEARYLSULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH8C36F1MO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Development for Stearylsulfamide and Its Analogs

Established Synthetic Pathways for Related Sulfamide (B24259) Structures

The foundational methods for constructing sulfamides, including long-chain N-alkylsulfamides like stearylsulfamide, have been well-established for decades. These pathways are characterized by their reliability and are often the first choice for straightforward syntheses.

The most traditional and widely practiced method for synthesizing N-substituted and N,N'-disubstituted sulfamides is the reaction between a primary or secondary amine and a suitable sulfonylating agent. ekb.eg This process typically involves a two-step, one-pot sequence where sulfuryl chloride (SO₂Cl₂) or a related reagent is reacted first with one equivalent of an amine, followed by the addition of a second amine. For a simple N-alkylsulfamide like this compound, this would involve the reaction of stearylamine with a sulfamoyl chloride or a protected sulfamoyl chloride.

The reaction is almost invariably conducted in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine, often used in solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). ekb.eg Inorganic bases like potassium carbonate (K₂CO₃) have also been effectively used, particularly in solvent-free conditions which align with green chemistry principles. ingentaconnect.com A specific, though related, synthesis of chrysoidine-N-stearylsulfonamide was achieved by reacting chrysoidine (B147795) sulfochloride with molten stearyl amine at 70°C, demonstrating the utility of direct amidation with long-chain amines. prepchem.com

Recent advancements have focused on improving the efficiency and environmental footprint of these classical methods. For instance, ZnO-nanoparticles have been reported as a reusable and effective catalyst for the sulfonylation of primary amines under solvent-free conditions. ekb.eg

Table 1: Examples of Conventional Sulfonylation Conditions

| Amine Substrate | Sulfonylating Agent | Base/Catalyst | Solvent | Yield | Reference |

| Primary/Secondary Amines | Arylsulfonyl Chlorides | K₂CO₃ | Solvent-Free | High | ingentaconnect.com |

| Primary Amines | Sulfonyl Chlorides | Triethylamine (TEA) | THF | ~86% | ekb.eg |

| Primary Amines | Sulfonyl Chlorides | Polymer-supported Pyridine | DCM | ~92% | ekb.eg |

| Aniline | Benzene Thiol (in-situ chlorosulfonation) | H₂O₂ / ZrCl₄ | - | - | ekb.eg |

| Stearyl amine | Chrysoidine Sulfochloride | None (molten) | None | - | prepchem.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of sulfamide-containing structures.

One notable example involves the three-component reaction between a zwitterion generated from dimethyl acetylenedicarboxylate (B1228247) (DMAD), an aryl sulfonamide, and an isocyanide. nih.govacs.org This process smoothly yields complex ketenimine sulfonamide conjugates, demonstrating a stereoselective and atom-economical pathway to highly functionalized sulfamide analogs. nih.govacs.org

Another innovative MCR provides access to sulfilimines through the reaction of arynes, sulfamides, and thiosulfonates. organic-chemistry.orgnih.govacs.org This transition-metal-free protocol tolerates a wide variety of functional groups and can be performed on a gram scale. Mechanistic studies indicate that a sulfenamide, generated in situ, is a key intermediate in this transformation. organic-chemistry.orgacs.org Furthermore, a mechanochemical-based, palladium-catalyzed three-component reaction of potassium metabisulfite (B1197395) (K₂S₂O₅), amines, and aryl bromides has been developed, offering a green synthesis strategy with broad functional group tolerance. thieme-connect.com

Exploration of Novel Synthetic Routes and Reaction Development

Beyond established methods, significant research has focused on developing novel synthetic routes that offer improved efficiency, selectivity, and access to complex sulfamide architectures.

Catalysis has been instrumental in advancing sulfamide synthesis. Various transition-metal catalysts have been employed to facilitate challenging coupling reactions. Copper-catalyzed systems, for example, have been used for the oxidative coupling of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), a stable SO₂ surrogate, with hydrazines and amines. thieme-connect.com Nickel catalysis has proven effective for converting aryl boronic acids into sulfonamides, also using DABSO as the sulfonyl group source. thieme-connect.com

Palladium catalysis has been applied to the selective synthesis of cyclic sulfamides from K₂S₂O₅ and in intramolecular carboamination reactions to form bicyclic sulfamides. thieme-connect.comacs.org Cobalt-based catalysts have been developed for the intramolecular C(sp³)–H amination of sulfamoyl azides, providing high yields of cyclic sulfamides under mild conditions. mdpi.com

A significant innovation is the direct electrochemical oxidative coupling of thiols and amines to form sulfonamides. acs.org This method is driven entirely by electricity, requires no catalyst or chemical oxidants, and produces hydrogen as the only byproduct, representing a highly sustainable approach. The reaction proceeds under extremely mild conditions and is complete in minutes. acs.org

Table 2: Overview of Novel Catalytic Systems for Sulfamide Synthesis

| Catalyst System | Reactants | Product Type | Key Advantages | Reference |

| Copper(II) | Arylboronic acids, amines, DABSO | N-Aryl sulfonamides | One-step synthesis | thieme-connect.com |

| Palladium(0)/RuPhos | N-allylsulfamides, aryl triflates | Cyclic sulfamides | Controlled syn/anti-addition | acs.org |

| Cobalt(II) complex | Arylsulfonyl azides | Benzosultams (cyclic) | Intramolecular C-H amination | mdpi.com |

| Silver(I) | Sulfamoyl azides | Cyclic sulfamides | Nitrene transfer for C-H amination | mdpi.com |

| Electrochemical (catalyst-free) | Thiols, amines | Diverse sulfonamides | Sustainable, mild, no reagents | acs.org |

The synthesis of chiral sulfamides is of great interest for applications in asymmetric catalysis and medicinal chemistry. While this compound itself is achiral, methods to produce chiral analogs are highly valuable.

A highly stereoselective route to β-amino sulfonamides involves the addition of lithiated sulfones or sulfonamides to chiral N-sulfinyl imines. acs.org This method provides excellent yields and diastereoselectivity, establishing a new stereogenic center with a high degree of control. acs.org

Organocatalysis has also emerged as a powerful tool. A novel chiral aldehyde catalyst has been shown to mediate an asymmetric Michael addition/spiroannulation/ring cleavage cascade reaction between glycinate (B8599266) derivatives and cyclic 1-azadienes. rsc.orgrsc.org This process yields optically active Δ(1)-pyrroline sulfonamides with high diastereo- and enantioselectivities. rsc.orgrsc.org

In the realm of transition-metal catalysis, a palladium-catalyzed asymmetric diamination of conjugated dienes has been developed. nih.gov Using a chiral phosphoramidite (B1245037) ligand, this reaction produces chiral cyclic sulfamides containing two adjacent stereocenters in high yields and enantiomeric excess (ee). nih.gov

Table 3: Selected Stereoselective Syntheses of Chiral Sulfamide Analogs

| Method | Chiral Source | Reactants | Product | Stereoselectivity | Reference |

| Diastereoselective Addition | Chiral N-sulfinyl imine | Lithiated sulfonamides, N-sulfinyl imines | β-Amino sulfonamides | Good to excellent dr | acs.org |

| Asymmetric Organocatalysis | Chiral aldehyde catalyst | Glycinate, cyclic 1-azadienes | Δ(1)-Pyrroline sulfonamides | High dr and ee | rsc.orgrsc.org |

| Asymmetric Metal Catalysis | Chiral phosphoramidite ligand (L7) | Conjugated dienes, N,N'-di-tert-butylthiadiaziridine 1,1-dioxide | Chiral cyclic sulfamides | 90-93% ee | nih.gov |

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing existing methods and designing new ones. For the Pd-catalyzed carboamination forming bicyclic sulfamides, the proposed mechanism initiates with the oxidative addition of an aryl triflate to a Pd(0) complex. acs.org This is followed by coordination to the alkene and an outer-sphere nucleophilic attack by the sulfamide nitrogen (anti-aminopalladation). The cycle concludes with reductive elimination to release the product and regenerate the Pd(0) catalyst. acs.org

The mechanism for the direct electrochemical synthesis of sulfonamides from thiols and amines has also been elucidated. acs.org Kinetic studies show that the thiol is first rapidly oxidized at the anode to form a disulfide. The amine is then oxidized to an aminium radical cation, which is the key intermediate. This radical reacts with the disulfide to generate a sulfenamide. Finally, two consecutive oxidation steps convert the sulfenamide, via a sulfinamide intermediate, into the final sulfonamide product. acs.org

Mechanistic work on the multicomponent synthesis of sulfilimines from arynes, sulfamides, and thiosulfonates revealed that a sulfenamide, formed in situ, acts as the key intermediate that drives the reaction forward. organic-chemistry.org In a different study on the reaction of lithium acetylides with alkynyl sulfonamides, investigations pointed to a pathway involving a 1,4-conjugate addition to form a key alkenyl lithium species, which can be considered a vinylidene carbenoid, stabilized by intramolecular coordination from a sulfonamide oxygen. rsc.org

Elucidation of Nucleophilic Substitution Mechanisms in Sulfamide Formation

The synthesis of N-alkylsulfamides, including this compound, is predominantly achieved through nucleophilic substitution reactions. The most conventional and widely utilized method involves the reaction of a primary or secondary amine with a sulfonyl chloride. In the case of this compound synthesis, this involves the reaction of stearylamine with a suitable sulfonylating agent, such as sulfuryl chloride or chlorosulfonic acid. prepchem.com

The core of this transformation is the nucleophilic attack of the nitrogen atom of the amine on the electrophilic sulfur atom of the sulfonyl group. The mechanism of this sulfonyl transfer reaction can proceed through different pathways, primarily debated between a direct, one-step SN2-like mechanism and a two-step addition-elimination mechanism involving a pentacoordinate intermediate. nih.govresearchgate.net

In the SN2-like mechanism , the amine's lone pair of electrons attacks the sulfur atom, concurrently displacing the leaving group (typically a chloride ion). This pathway is analogous to the SN2 reaction at a carbon center.

Alternatively, the addition-elimination mechanism proposes the initial formation of a trigonal bipyramidal, pentacoordinate sulfurane intermediate. researchgate.net This intermediate is generally unstable and rapidly eliminates the leaving group to form the final sulfonamide product. Theoretical calculations and kinetic studies on related systems often support the existence of such intermediates. nih.govresearchgate.net For the reaction of N-silylamines with sulfonyl halides, an addition-elimination process is also proposed. nih.gov

The reactivity of the sulfonylating agent is a critical factor. Sulfonyl chlorides are significantly more reactive than sulfonyl fluorides in these nucleophilic substitution reactions. nih.gov This difference in reactivity is demonstrated in competition experiments where an amine reacts exclusively with the sulfonyl chloride in a mixture of sulfonyl chloride and sulfonyl fluoride (B91410). nih.gov This is attributed to the better leaving group ability of the chloride ion compared to the fluoride ion. The sulfonamide moiety itself is a powerful electron-withdrawing group, capable of activating adjacent groups, such as aryl fluorides, for further nucleophilic substitution, a principle used in polymerization reactions. researchgate.net

The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or even excess amine reactant) to scavenge the hydrochloric acid (HCl) generated during the reaction. mdpi.comnih.gov In some cases, the reaction can be performed in aqueous media using an inorganic base like sodium carbonate to neutralize the acid. mdpi.comsci-hub.sersc.org

Kinetic Studies of Key Synthetic Steps

Kinetic studies of sulfonamide formation provide crucial insights into reaction rates, mechanisms, and the influence of various parameters on the synthesis of compounds like this compound. The reaction between an amine and a sulfonyl chloride generally follows second-order kinetics, being first-order with respect to the amine and first-order with respect to the sulfonyl chloride. cdnsciencepub.comiosrjournals.org

The rate law can be expressed as: Rate = k_2[Amine][RSO_2Cl] + k_3[Amine]^2[RSO_2Cl] + k_{OH}[Amine][RSO_2Cl][OH^-] cdnsciencepub.com

These studies underscore that while the fundamental step is the nucleophilic attack of the amine on the sulfonyl group, the reaction environment and the specific nature of the reactants, such as the long alkyl chain in stearylamine, can introduce additional kinetic complexity.

Sustainable Chemistry Principles in this compound Synthesis

Atom Economy and Reaction Efficiency

Atom economy is a measure of how many atoms from the starting materials are incorporated into the desired final product. The classical synthesis of this compound from stearylamine and a sulfonylating agent like sulfuryl chloride, followed by reaction with ammonia (B1221849) or another amine, can be highly efficient in terms of yield. google.com However, the atom economy can be less than ideal due to the formation of stoichiometric byproducts, such as salts (e.g., triethylammonium (B8662869) chloride) and potentially HCl if a base scavenger is used. sci-hub.se

Modern synthetic methods aim to improve atom economy. For instance, processes that utilize sulfur dioxide insertion strategies with reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can offer higher atom economy compared to traditional methods that rely on chlorosulfonic acid. thieme-connect.com Other advanced, atom-economical approaches for sulfonamide synthesis include:

Redox-neutral synthesis : Methods that use elemental sulfur and nitro compounds can achieve complete atom economy in the synthesis of related cyclic sulfonamides (sultams), avoiding byproducts entirely. nih.govtaylorandfrancis.com

NaI-catalyzed condensation : The direct condensation of a sulfonamide with formamide (B127407) using a catalyst like sodium iodide (NaI) represents a green methodology with high atom economy. nih.gov

While not all these advanced methods have been explicitly applied to this compound, they represent sustainable pathways for the synthesis of its analogs and future production methodologies.

Solvent Selection and Waste Minimization

The choice of solvent is a cornerstone of green chemistry. Traditional syntheses of sulfonamides often employ chlorinated solvents like dichloromethane or polar aprotic solvents like DMF, which pose environmental and health risks. researchgate.net A significant goal in sustainable synthesis is to replace these with more benign alternatives.

Green Solvent Alternatives:

Water : Water is an ideal green solvent. Facile and environmentally benign methods for sulfonamide synthesis have been developed using water as the solvent, often with a simple inorganic base like sodium carbonate. mdpi.comsci-hub.sersc.org Product isolation can be as simple as filtration after acidification, which is highly advantageous for industrial processes. rsc.org

Deep Eutectic Solvents (DES) : DES are mixtures of compounds that have a much lower melting point than their individual components. They are often biodegradable, non-toxic, and have low volatility. Sustainable, copper-catalyzed syntheses of sulfonamides have been successfully demonstrated in deep eutectic solvents, avoiding the use of volatile organic compounds (VOCs). ua.esthieme-connect.com

Solvent-free reactions : Performing reactions without a solvent, or "neat," is another highly effective green strategy. The synthesis of sulfonamides from N-silylamines and sulfonyl chlorides can be conducted without a solvent, allowing for the recovery and reuse of the trimethylsilyl (B98337) chloride byproduct. nih.gov

Waste Minimization Strategies: Waste minimization focuses on reducing the volume and toxicity of waste generated. jsirjournal.comcore.ac.uk Beyond solvent choice, key strategies include:

Recycling : In industrial processes, recycling mother liquors can significantly reduce liquid waste volume and the load on effluent treatment plants. jsirjournal.com

Catalysis : Using catalysts instead of stoichiometric reagents minimizes waste. For example, copper-catalyzed coupling reactions can be used to form sulfonamides, reducing the formation of inorganic byproducts. ua.esresearchgate.net

Process Optimization : Composting of organic waste from related production processes is a method used to recycle nutrients, although care must be taken to ensure the degradation of any residual chemical compounds. uel.brresearchgate.net

By integrating these sustainable principles, the synthesis of this compound and its analogs can be made more economically efficient and environmentally responsible.

Advanced Spectroscopic and Chromatographic Characterization of Stearylsulfamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. researchgate.net

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) and two-dimensional (2D) NMR experiments in solution provide a complete picture of the covalent framework of Stearylsulfamide.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The long stearyl chain will produce a characteristic set of signals: a triplet around 0.88 ppm for the terminal methyl (CH₃) group, a large, complex multiplet around 1.25 ppm for the bulk methylene (B1212753) (-(CH₂)₁₅-) groups, and a multiplet around 1.5-1.6 ppm for the methylene group beta to the nitrogen. The methylene group directly attached to the sulfamide (B24259) nitrogen (α-CH₂) would appear further downfield, typically in the 2.9-3.2 ppm range, due to the deshielding effect of the adjacent nitrogen atom. The protons on the nitrogen atoms (NH and NH₂) would appear as broad signals whose chemical shift is dependent on solvent and concentration, but could be expected in the 4.5-5.5 ppm region.

¹³C NMR: The carbon NMR spectrum provides complementary information. The terminal methyl carbon is expected around 14 ppm. The series of methylene carbons in the alkyl chain would produce a cluster of signals between 22 and 32 ppm, with the main polymethylene signal appearing around 29.7 ppm. aocs.org The carbons closer to the nitrogen atom will be shifted downfield, with the α-carbon appearing around 43-45 ppm. aocs.org

2D NMR: Two-dimensional NMR techniques are essential to assemble the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing clear correlations between the terminal CH₃ and its adjacent CH₂, and sequentially along the alkyl chain, confirming its linear structure. googleapis.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. agr.hr It would definitively link the proton signals of the alkyl chain to their corresponding carbon signals, for instance, confirming the assignment of the α-CH₂ group. googleapis.comagr.hr

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. agr.hr Key HMBC correlations would be observed from the α-CH₂ protons to the sulfur-bearing carbon (if applicable, though in sulfamide it's a sulfur atom) and from the NH proton to the α-CH₂ carbon, unequivocally connecting the stearyl chain to the sulfamide headgroup. agr.hrmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for long-chain alkyl amides and sulfonamides.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (terminal) | ~0.88 (triplet) | ~14.1 |

| -(CH₂)₁₅- (bulk) | ~1.25 (multiplet) | ~22.7 - 32.0 |

| -CH₂-CH₂-NH- | ~1.55 (multiplet) | ~26.8 |

| -CH₂-NH-SO₂- | ~3.10 (multiplet) | ~44.0 |

| -NH- (stearyl side) | Broad, ~4.5-5.5 | N/A |

| -NH₂ (sulfamide) | Broad, ~4.5-5.5 | N/A |

Solid-State NMR for Polymorphic Forms and Bulk Structures

Solid-state NMR (ssNMR) is a powerful method for characterizing materials in their solid form, which is particularly useful for studying polymorphism, molecular packing, and dynamics without dissolution. lookchem.comresearchgate.netuliege.be For long-chain molecules like this compound, which are likely to exhibit ordered packing and potential polymorphism, ssNMR provides critical information. acs.org

In the solid state, the long alkyl chain is expected to adopt a largely all-trans conformation, leading to more resolved signals than in an amorphous state. oup.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of less abundant nuclei like ¹³C. acs.orgbroadinstitute.org The ¹³C chemical shifts in the ssNMR spectrum can distinguish between crystalline and amorphous regions within the bulk material. nist.gov Furthermore, ssNMR can identify different polymorphic forms, as the distinct packing arrangements in each polymorph will result in measurable differences in chemical shifts and relaxation times. lookchem.com

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present and their conformation. mdpi.comnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Diagnostic Absorptions

FT-IR spectroscopy is highly sensitive to polar functional groups, making it ideal for identifying the key structural motifs in this compound. rsc.org The spectrum is dominated by absorptions from the sulfamide group and the alkyl chain.

Key expected absorption bands include:

N-H Stretching: Two distinct bands are expected in the 3400-3200 cm⁻¹ region. One pair of bands would arise from the asymmetric and symmetric stretching of the primary amine (-NH₂), and another single band from the secondary amine (-NH-). Hydrogen bonding in the solid state can broaden these peaks and shift them to lower wavenumbers. libretexts.org

C-H Stretching: Strong bands between 2960 and 2850 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups of the long stearyl chain. wpmucdn.com

S=O Stretching: The sulfonyl group gives rise to two very strong and characteristic absorption bands: an asymmetric stretch (νas) typically between 1350-1310 cm⁻¹ and a symmetric stretch (νs) between 1165-1140 cm⁻¹. libretexts.org These are often the most diagnostic peaks for a sulfonamide.

N-H Bending: Bending vibrations for the NH₂ and NH groups appear in the 1650-1500 cm⁻¹ region. libretexts.org

CH₂ Bending: The scissoring vibration for the CH₂ groups appears around 1470-1460 cm⁻¹. wpmucdn.com A characteristic rocking vibration for a long polymethylene chain ((CH₂)n, n > 4) may also be observed near 720 cm⁻¹. agr.hrwpmucdn.com

Table 2: Predicted FT-IR Diagnostic Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (primary & secondary amines) | 3400 - 3200 | Medium-Strong |

| C-H Stretch (alkyl CH₂, CH₃) | 2960 - 2850 | Strong |

| S=O Asymmetric Stretch | 1350 - 1310 | Strong |

| CH₂ Scissoring | 1470 - 1460 | Medium |

| S=O Symmetric Stretch | 1165 - 1140 | Strong |

| (CH₂)n Rocking (long chain) | ~720 | Medium |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a light-scattering technique that provides vibrational information complementary to FT-IR. rsc.orgwpmucdn.com While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. mdpi.com

For this compound, the Raman spectrum would be expected to show:

Strong C-H and C-C Vibrations: The spectrum will be dominated by strong signals from the C-H stretching region (2800-3000 cm⁻¹) and various C-C stretching modes of the long alkyl backbone. These are often more intense in Raman than in IR spectra. thermofisher.com

Sulfonyl Group Vibrations: The S=O stretching vibrations are also visible in the Raman spectrum, though typically with weaker intensity than in the FT-IR spectrum. libretexts.org

Conformational Information: The so-called "accordion" mode (longitudinal acoustic mode) in the low-frequency region of the Raman spectrum can provide information about the length and conformation (e.g., all-trans) of the alkyl chain in the solid state.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. nist.gov

For this compound (C₁₈H₄₀N₂O₂S), the molecular weight is approximately 364.3 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 364 would be expected. However, for long-chain aliphatic compounds, the molecular ion can sometimes be weak or absent.

The fragmentation pattern is highly predictable and diagnostic:

Alkyl Chain Fragmentation: The most prominent feature would be a series of peaks separated by 14 mass units (CH₂), corresponding to the sequential cleavage of C-C bonds along the stearyl chain. This creates a characteristic pattern of alkyl fragments (CnH2n+1). mdpi.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a common fragmentation pathway for amines and amides, which would lead to a significant fragment ion.

Sulfamide Headgroup Fragmentation: Fragmentation of the sulfamide moiety itself would lead to characteristic ions, such as those corresponding to [SO₂NH₂]⁺ or related fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 364 | [M]⁺˙ (Molecular Ion) |

| 349 | [M - CH₃]⁺ |

| 284 | [M - C₅H₁₁]⁺ (cleavage along the chain) |

| 98 | [H₂N-SO₂-NH₂]⁺˙ |

| 80 | [SO₂NH₂]⁺ |

| 57, 71, 85... | [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺ (Alkyl chain fragments) |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the precise molecular mass of a compound, which in turn allows for the confident assignment of its elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, enabling differentiation between molecules with the same integer mass but different atomic makeups. researchgate.netnationalmaglab.org

For this compound, with a molecular formula of C18H40N2O2S, HRMS provides an exact mass measurement that serves as a primary confirmation of its identity. The high accuracy of HRMS is crucial for distinguishing this compound from other potential compounds that might have the same nominal mass. The theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes. This high-resolution data is invaluable for confirming the elemental formula in synthesized batches or for identifying the compound in complex mixtures.

Table 1: Theoretical HRMS Data for Protonated this compound ([M+H]⁺)

| Attribute | Value |

|---|---|

| Molecular Formula | C18H41N2O2S⁺ |

| Calculated Exact Mass | 361.2883 |

| Nominal Mass | 361 |

| Instrumentation | Q-TOF, Orbitrap, or FT-ICR MS |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is an essential technique for structural elucidation. wikipedia.org It involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.orgwikipedia.org This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule.

In the analysis of this compound, the protonated molecule ([M+H]⁺) would be selected as the precursor ion in the first mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The analysis of the resulting fragment ions in the second mass spectrometer reveals the connectivity of the atoms. Common fragmentation pathways for sulfonamides include cleavage of the sulfur-nitrogen bond and fragmentation along the alkyl chain. researchgate.netnih.gov Studying these pathways confirms the presence of both the stearyl group and the sulfamide moiety.

Table 2: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 361.3)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 361.3 | 281.3 | C18H36 (Stearyl chain loss) | Cleavage of the N-stearyl bond. |

| 361.3 | 297.3 | SO2 (Sulfur dioxide) | Loss of the sulfonyl group. |

| 361.3 | 96.0 | C18H37N (Stearylamine) | Cleavage to form the sulfamide core fragment [H2NSO2H]+. |

X-ray Diffraction for Crystalline and Molecular Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. The scattering of X-rays by the electron clouds of atoms creates a unique diffraction pattern that provides information on crystal structure, phase, and molecular packing. iucr.org

Single crystal X-ray diffraction (SC-XRD) provides the most detailed three-dimensional structural information, including precise atomic coordinates, bond lengths, and bond angles. researchgate.netrsc.org Obtaining a single crystal of this compound of sufficient size and quality is a prerequisite for this analysis.

If a suitable crystal were analyzed, SC-XRD would unequivocally determine the conformation of the long stearyl chain (e.g., all-trans or gauche conformations) and the precise geometry of the sulfamide headgroup. Furthermore, analysis of co-crystals could reveal specific intermolecular interactions, such as hydrogen bonding patterns between this compound and other molecules, which is critical for understanding its assembly in the solid state. mdpi.com

Table 3: Hypothetical Single Crystal XRD Data for this compound

| Parameter | Potential Finding |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | C-C, C-N, S-N, S=O |

| Bond Angles | Angles defining molecular geometry |

| Hydrogen Bonds | Donor-Acceptor distances and angles |

Powder X-ray diffraction (PXRD) is an essential tool for analyzing polycrystalline materials. iucr.org It is particularly useful for identifying the crystalline phase of a bulk sample and for studying polymorphism—the ability of a compound to exist in multiple crystal forms. scribd.com Long-chain molecules like fatty acid amides are well-known to exhibit complex polymorphic behavior. scribd.com

A PXRD pattern of this compound would consist of a series of diffraction peaks at characteristic angles (2θ). This pattern serves as a "fingerprint" for a specific crystalline phase. By comparing the PXRD pattern of a sample to reference patterns, one can identify the form present. The technique is crucial for quality control, ensuring batch-to-batch consistency in the solid form of the material. The diffraction pattern can reveal whether the sample is a pure polymorph, a mixture of phases, or amorphous. scribd.com

Table 4: Representative PXRD Data for a Crystalline Form of a Long-Chain Amide

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 5.5 | 16.1 | 100 |

| 11.0 | 8.0 | 45 |

| 16.5 | 5.4 | 30 |

| 21.2 | 4.2 | 85 |

| 23.5 | 3.8 | 60 |

Note: This data is illustrative, based on typical patterns for long-chain amides, and shows characteristic peaks in the low-angle (long-spacing) and wide-angle regions.

Advanced Chromatographic Separation Techniques

Chromatography is a cornerstone of chemical analysis, used to separate, identify, and quantify components in a mixture. For a compound like this compound, both gas and liquid chromatography offer viable analytical strategies.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of sulfonamides. sigmaaldrich.comjafs.com.plnih.gov A reverse-phase method would likely be employed, where this compound's long, nonpolar stearyl chain would interact strongly with a nonpolar stationary phase (like C18). Elution would be achieved using a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sigmaaldrich.com

Gas Chromatography (GC) is also used for the analysis of long-chain fatty acid amides. oup.comjst.go.jp Due to the low volatility of this compound, analysis might require high temperatures or derivatization to convert the amide into a more volatile species, such as a nitrile, to ensure it can be vaporized and passed through the GC column. oup.comoup.com

Table 5: Potential Chromatographic Conditions for this compound Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| RP-HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | UV (210 nm) or ELSD/CAD |

| GC | High-Temp Capillary (e.g., SE-30) | Helium or Hydrogen | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and isolation of pharmaceutical compounds. mtoz-biolabs.comasianjpr.com The development of a robust HPLC method is critical and involves several stages, from selecting the appropriate column and mobile phase to validating the method's performance. asianjpr.comuclan.ac.uk

Purity Assessment:

The primary goal of HPLC in this context is to separate this compound from any process-related impurities or degradation products. chromatographyonline.com A typical approach involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. globalresearchonline.net The mobile phase often consists of a mixture of water (or an aqueous buffer) and an organic solvent such as acetonitrile or methanol. asianjpr.com A gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of all components in a complex sample mixture. globalresearchonline.net

Purity is often determined using a peak area normalization method, where the area of the main this compound peak is expressed as a percentage of the total area of all detected peaks. researchgate.net For this to be accurate, it's assumed that all compounds have a similar response factor with the detector, which is commonly a UV-Vis detector set at a wavelength where the analyte absorbs strongly. researchgate.netuhplcs.com Method validation according to ICH guidelines is essential to ensure the method is accurate, precise, linear, and robust. globalresearchonline.net

Isolation:

For the isolation of this compound, preparative HPLC is utilized. This technique employs larger columns and higher flow rates to separate and collect a larger quantity of the pure compound. waters.com The principles of separation remain the same as in analytical HPLC, but the goal is to obtain sufficient material for further studies, such as structural elucidation. waters.commoravek.com Techniques like large volume loading and focused gradients can be used to improve the efficiency and throughput of the isolation process. waters.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. globalresearchonline.net |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile | Creates a polar mobile phase system for gradient elution. globalresearchonline.net |

| Gradient | Time-based increase of Mobile Phase B | To effectively separate compounds with a wide range of polarities. globalresearchonline.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temp. | 25°C | Ensures reproducible retention times. globalresearchonline.net |

| Detection | UV at 280 nm | To detect and quantify the separated compounds. globalresearchonline.net |

| Injection Vol. | 10 µL | A small, precise volume of the sample solution. |

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. libretexts.org It is particularly useful for identifying and quantifying organic volatile impurities (OVIs) that may be present in a drug substance from the manufacturing process. sigmaaldrich.comwalshmedicalmedia.com

Analysis of Volatile Impurities:

Since this compound itself is likely non-volatile, the primary use of GC would be to detect residual solvents from its synthesis and purification. bibliotekanauki.pl Headspace GC (HS-GC) is the preferred method for this analysis. sigmaaldrich.com In HS-GC, the sample is heated in a sealed vial, and the vapor phase (headspace), containing the volatile impurities, is injected into the GC system. perkinelmer.com This technique prevents non-volatile matrix components from contaminating the GC system. sigmaaldrich.com A flame ionization detector (FID) is commonly used for its sensitivity to a wide range of organic compounds. perkinelmer.com

Analysis of Volatile Derivatives:

For the analysis of non-volatile compounds like this compound by GC, a derivatization step is necessary. libretexts.orgsigmaaldrich.com Derivatization chemically modifies the compound to increase its volatility and thermal stability. slideshare.net Common derivatization techniques include silylation, acylation, or alkylation, which replace active hydrogens on polar functional groups. sigmaaldrich.comslideshare.net For a compound like this compound, which contains N-H groups, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) could be employed to create a more volatile derivative suitable for GC analysis. sigmaaldrich.com

Table 2: General GC Parameters for Analysis of Volatile Impurities

| Parameter | Typical Setting | Purpose |

| Technique | Headspace GC (HS-GC) | To analyze volatile compounds without injecting the non-volatile matrix. sigmaaldrich.com |

| Column | 6% cyanopropylphenyl/94% dimethyl polysiloxane, 30 m x 0.53 mm | A standard column for the separation of common residual solvents. perkinelmer.com |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. nist.gov |

| Oven Program | Temperature gradient (e.g., 40°C to 240°C) | To separate compounds based on their boiling points. researchgate.net |

| Injector Temp. | 250°C | To ensure rapid volatilization of the sample. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. perkinelmer.com |

| Detector Temp. | 260°C | To prevent condensation of analytes in the detector. |

Hyphenated Analytical Systems (e.g., LC-MS, GC-MS, GC-IR) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a higher degree of specificity and sensitivity, making them indispensable for the analysis of complex mixtures. saspublishers.com

LC-MS (Liquid Chromatography-Mass Spectrometry): This is one of the most powerful and widely used analytical techniques. nih.gov It combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. bu.edu For this compound, LC-MS can provide not only the retention time but also the molecular weight of the parent compound and its impurities. bu.edu Tandem mass spectrometry (LC-MS/MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is invaluable for identifying unknown impurities. nih.govrsc.org

GC-MS (Gas Chromatography-Mass Spectrometry): This technique couples a gas chromatograph with a mass spectrometer. nist.gov It is the gold standard for the identification of volatile and semi-volatile compounds. shimadzu.comajbls.com In the context of this compound, GC-MS would be used to definitively identify any residual solvents or volatile derivatives. nist.gov The mass spectrometer provides a unique fragmentation pattern for each compound, often referred to as a chemical "fingerprint," which can be compared against spectral libraries for confident identification. nist.gov

GC-IR (Gas Chromatography-Infrared Spectroscopy): GC-IR combines gas chromatography with infrared spectroscopy. chromatographytoday.com While MS provides information about the mass-to-charge ratio of a molecule and its fragments, IR spectroscopy provides information about the functional groups present. alwsci.com This makes GC-IR particularly useful for differentiating between isomers (compounds with the same molecular formula and mass but different structures), which can be challenging for MS alone. chromatographytoday.comspectra-analysis.com After separation by GC, the eluting components pass through an IR cell where their infrared spectra are recorded, allowing for the identification of functional groups and confirmation of molecular structure. chromatographytoday.com

Table 3: Overview of Hyphenated Techniques for this compound Characterization

| Technique | Separation Principle | Detection Principle | Key Information Provided | Application for this compound |

| LC-MS | Liquid-solid partitioning uhplcs.com | Mass-to-charge ratio bu.edu | Molecular weight, Structural fragments nih.govbu.edu | Purity profiling, identification of non-volatile impurities and degradants. |

| GC-MS | Gas-liquid partitioning libretexts.org | Mass-to-charge ratio nist.gov | Molecular weight, Fragmentation pattern nist.gov | Identification of volatile impurities (residual solvents) and volatile derivatives. |

| GC-IR | Gas-liquid partitioning chromatographytoday.com | Infrared absorption alwsci.com | Functional groups, Isomer differentiation chromatographytoday.comspectra-analysis.com | Structural confirmation of volatile derivatives, distinguishing between isomers. |

Computational Chemistry and Theoretical Studies on Stearylsulfamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods provide detailed information about the electron distribution and energy of Stearylsulfamide.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for molecules of the size of this compound. DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and the associated electronic energy.

A typical DFT study on this compound would involve geometry optimization, where the coordinates of the atoms are adjusted to find the minimum energy conformation. The long stearyl chain (an 18-carbon alkyl chain) introduces significant conformational flexibility. Theoretical studies on long-chain alkyl compounds suggest that the fully extended, all-trans conformation is generally the most energetically favorable in the gas phase. However, in different environments, other folded conformations may become more stable.

The choice of functional and basis set is critical in DFT calculations. For molecules like this compound, a hybrid functional such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), can provide reliable results for geometries and electronic properties. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen and nitrogen atoms of the sulfamide (B24259) group, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

The output of these calculations provides key energetic and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule. researchgate.net For this compound, the HOMO is expected to be localized primarily on the sulfamide group, specifically the nitrogen and oxygen atoms, while the LUMO may be distributed over the sulfur and oxygen atoms.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1520.45 |

| HOMO Energy (eV) | -7.25 |

| LUMO Energy (eV) | 1.58 |

| HOMO-LUMO Gap (eV) | 8.83 |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain properties.

For a molecule like this compound, applying high-level ab initio methods to the entire structure would be computationally prohibitive. A common strategy is to use a smaller model system, such as N-ethylsulfamide, to perform high-accuracy calculations on the core sulfamide group. These results can then be used to benchmark the accuracy of more cost-effective DFT methods for the full this compound molecule.

Ab initio calculations are particularly valuable for obtaining highly accurate thermodynamic data, such as heats of formation and reaction energies, which are essential for understanding the chemical stability and reactivity of this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The long, flexible stearyl chain of this compound gives rise to a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful tool for exploring these different conformations and understanding how the molecule behaves over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the dynamic behavior of the system.

An MD simulation of this compound would typically be performed in a simulated environment, such as a solvent box of water or an organic solvent, to mimic experimental conditions. These simulations can reveal the preferred conformations of the stearyl chain and the sulfamide headgroup. Due to its amphiphilic nature, with a polar sulfamide headgroup and a long nonpolar alkyl tail, this compound is expected to exhibit interesting behavior at interfaces, such as between water and a nonpolar solvent or at the air-water interface. MD simulations can be used to model this interfacial behavior, providing insights into how the molecules orient themselves and interact with their surroundings. mit.edumdpi.com

Furthermore, MD simulations can be used to study the intermolecular interactions between multiple this compound molecules. At sufficient concentrations, amphiphilic molecules can self-assemble into larger structures like micelles or bilayers. MD simulations can help to understand the driving forces behind this self-assembly, such as hydrophobic interactions between the stearyl chains and hydrogen bonding between the sulfamide groups. rsc.org

Table 2: Potential Intermolecular Interactions in this compound Systems Investigated by MD Simulations

| Interaction Type | Description |

|---|---|

| van der Waals Interactions | Dominant among the long stearyl chains, leading to chain packing and aggregation. |

| Hydrogen Bonding | Possible between the N-H and S=O groups of the sulfamide headgroups. |

| Dipole-Dipole Interactions | Arising from the polar sulfamide headgroup. |

Predictive Modeling for Structure-Property Relationships

Predictive modeling aims to establish a mathematical relationship between the structure of a molecule and its physical, chemical, or biological properties. These models can then be used to predict the properties of new, unstudied molecules.

Quantitative Structure-Property Relationship (QSPR) Development

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with a specific property. nih.gov To develop a QSPR model for long-chain sulfamides, a dataset of related molecules with known properties would be required. For each molecule, a set of molecular descriptors would be calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, and electronic properties.

For a series of N-alkylsulfamides with varying alkyl chain lengths, descriptors could include:

Topological descriptors: Based on the 2D graph of the molecule, such as the Wiener index or Randić index. researchgate.net

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Quantum chemical descriptors: Calculated from quantum mechanical methods, such as HOMO/LUMO energies, dipole moment, and partial atomic charges.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical equation that relates the descriptors to the property of interest. researchgate.net This QSPR model could then be used to predict properties of this compound, such as its solubility, melting point, or chromatographic retention time.

Prediction of Spectroscopic Signatures

Computational chemistry methods can be used to predict various spectroscopic signatures of this compound, which can aid in its experimental characterization.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of this compound with good accuracy. mdpi.comnih.gov By comparing the predicted spectrum with the experimental one, the structure of the molecule can be confirmed.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of vibration of the chemical bonds in a molecule. DFT calculations can predict these vibrational frequencies. semanticscholar.org The predicted IR spectrum can be used to assign the experimentally observed absorption bands to specific vibrational modes, such as the N-H stretch, S=O stretch, and C-H stretches of the alkyl chain.

Table 3: Predicted Key IR Vibrational Frequencies for this compound (Hypothetical) Based on DFT calculations for similar sulfonamide structures.

| Vibrational Mode | Predicted Frequency Range (cm-1) |

|---|---|

| N-H Stretch | 3300 - 3400 |

| C-H Stretch (alkyl) | 2850 - 2960 |

| S=O Asymmetric Stretch | 1320 - 1360 |

| S=O Symmetric Stretch | 1140 - 1180 |

| S-N Stretch | 890 - 930 |

Chemical Reactivity, Degradation Pathways, and Environmental Transformations of Stearylsulfamide

Fundamental Chemical Reactivity Investigations

The reactivity of Stearylsulfamide is primarily dictated by the chemistry of the sulfonamide group (-SO₂NH₂). This group is generally more stable to hydrolysis than carboxamides but can undergo reactions under specific conditions. The long, saturated stearyl (C₁₈H₃₇) chain is largely inert but influences the compound's physical properties, such as solubility and steric hindrance.

The amide bond within a sulfonamide is known to be relatively resistant to hydrolysis. google.com Under neutral physiological conditions (pH 7.4, 37°C), many amides are considered stable, with half-lives that can extend to six months or more. google.com However, the rate of hydrolysis is significantly influenced by pH. Abiotic hydrolysis is a critical degradation pathway for many organic compounds in aquatic environments and is dependent on the pH of the water. fachoekotoxikologie.de Generally, hydrolysis rates increase at both acidic and alkaline pH extremes. up.pt

For sulfonamides, the presence of an N-acyl or N-alkyl group can affect stability. While specific kinetic data for this compound is unavailable, studies on analogous compounds, such as N-acetylsulfanilamide (a component of Sulfacetamide), indicate that sulfonamides can be hydrolyzed. The stability of various compounds is often evaluated by determining their decomposition half-lives under different pH conditions. mdpi.com For instance, studies on other amides show significant differences in stability between acidic and neutral pH. mdpi.com

Table 1: Representative Hydrolytic Stability Data for Analogous Amide Compounds

| Compound (Analog) | pH | Temperature (°C) | Half-life (t₁/₂) (hours) |

| Val-MEM | 7.4 | 37 | 50.2 |

| Phe-MEM | 7.4 | 37 | 29.6 |

| Ala-MEM | 2.0 | 37 | 17.8 |

| Gly-MEM | 2.0 | 37 | 16.3 |

This table presents data for amino acid analogues of Memantine to illustrate the typical range of hydrolytic stability for amide-containing compounds under physiological conditions. Data sourced from a study on their hydrolytic stability. mdpi.com

Based on the general principles of amide and sulfonamide chemistry, this compound is expected to be kinetically stable under neutral conditions but would likely undergo slow hydrolysis to stearylamine and sulfamic acid under strongly acidic or basic conditions, accelerated by increased temperature. The low water solubility of this compound would likely make heterogeneous hydrolysis at the solid-water interface the rate-limiting step in aqueous systems.

The chemical structure of this compound suggests limited susceptibility to common environmental oxidants. The stearyl group is a saturated alkyl chain and is generally resistant to oxidation under typical environmental conditions. The sulfonamide group is also in a high oxidation state (+6 for sulfur) and is therefore not readily oxidized further.

Reductive transformations, however, could be a potential degradation pathway under specific, highly reducing conditions. While strong chemical reducing agents can react with amides, these conditions are not typical in the environment. chemicalbook.com More relevant are electrochemical or microbial reductive processes. For some organic compounds, reductive transformations can be coupled with photocatalytic water oxidation, using water as the electron donor. d-nb.info However, without specific data, the susceptibility of the sulfonamide group in this compound to reduction is considered low compared to other functional groups.

Table 2: General Reactivity of Functional Groups in this compound

| Functional Group | Oxidative Potential | Reductive Potential | Notes |

| Stearyl (Alkyl) Chain | Low | Low | Saturated chains are generally inert to mild redox reactions. |

| Sulfonamide (-SO₂NH₂) | Low | Low to Moderate | Sulfur is at a high oxidation state. Reduction is possible but typically requires specific catalysts or strong reducing conditions. |

This table provides a qualitative assessment based on general organic chemistry principles. chemicalbook.comuni-regensburg.denih.gov

The sulfonamide group possesses an acidic proton on the nitrogen atom. The pKa of this proton is influenced by the electron-withdrawing nature of the adjacent sulfonyl group. For unsubstituted sulfonamides, the pKa is typically around 10. However, N-substitution can alter this value. For example, Sulfacetamide has a pKa of 5.4. chemicalbook.com

The acidic nature of the sulfonamide proton means that this compound can form salts with strong bases. chemicalbook.com The long stearyl chain will dominate the solubility characteristics, making the parent compound and its conjugate base poorly soluble in water but more soluble in nonpolar organic solvents.

The acid-base equilibrium can be described by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the concentrations of the deprotonated (conjugate base) and protonated (acid) forms. liu.eduutdallas.edu

Table 3: Representative pKa Values for Analogous Sulfonamide Compounds

| Compound | pKa | Notes |

| Sulfacetamide | 5.4 | The N-acetyl group significantly increases acidity compared to unsubstituted sulfonamides. chemicalbook.com |

| Unsubstituted Sulfonamides | ~10 | General approximate value for the -SO₂NH₂ proton. |

This table provides pKa values for related sulfonamides to frame the expected acidity of this compound.

Given its structure as an N-alkylsulfonamide, the pKa of this compound is expected to be in the range of 9-11, similar to other simple N-alkylsulfonamides.

Photochemical Degradation Mechanisms and Photoproduct Identification

Photochemical degradation, or photolysis, is a key abiotic process that can break down chemical compounds in the environment, particularly in surface waters where they are exposed to sunlight. up.ptcabidigitallibrary.org The process involves the absorption of light energy, which can lead to the cleavage of chemical bonds.

Sulfonamides are known to be susceptible to photolysis. The primary mechanism often involves the cleavage of the sulfur-nitrogen (S-N) bond or the sulfur-carbon (S-C) bond. For this compound, this would suggest two primary photodegradation pathways:

Cleavage of the S-N bond: This would lead to the formation of a stearyl radical and a sulfonylaminyl radical.

Cleavage of the S-C bond (if applicable to an arylsulfonamide analog): This is a common pathway for arylsulfonamides, leading to the extrusion of SO₂.

While specific photoproducts for this compound have not been documented, studies on other sulfonamides can provide insight. The degradation products would likely be smaller, more polar molecules resulting from the breakdown of the initial radicals. The stearyl radical could undergo further reactions, such as oxidation, to form long-chain alcohols or carboxylic acids.

Abiotic Environmental Transformation Pathways

The environmental fate of a chemical is determined by a combination of transport, distribution, and transformation processes. fachoekotoxikologie.depnnl.gov For this compound, its low water solubility and high octanol-water partition coefficient (inferred from its long alkyl chain) would suggest a tendency to partition into soil, sediment, and organic matter rather than remaining in the aqueous phase.

As discussed in section 5.1.1, abiotic hydrolysis is a plausible, albeit likely slow, transformation pathway for this compound in aqueous environments. nih.gov The rate of this hydrolysis would be highly dependent on the pH and temperature of the surrounding water. up.pt In acidic waters, acid-catalyzed hydrolysis would be the dominant mechanism, while in alkaline waters, base-catalyzed hydrolysis would prevail. Given the compound's low solubility, these reactions would occur at the interface between the solid compound and the water. The expected products of complete hydrolysis are stearylamine and sulfamic acid.

The Organization for Economic Co-operation and Development (OECD) has established guidelines (e.g., OECD 111) for testing the hydrolysis of chemicals as a function of pH to assess their environmental persistence. situbiosciences.com Such standardized tests would be necessary to definitively determine the hydrolytic half-life of this compound in various environmental compartments.

Photolysis under Simulated Environmental Conditions

Photolysis, or the degradation of a chemical by light, can be a significant environmental degradation pathway for many organic compounds, particularly in sunlit surface waters. The process can occur through direct photolysis, where the molecule itself absorbs light and undergoes transformation, or indirect photolysis, where other light-absorbing substances in the environment (photosensitizers) generate reactive species that in turn degrade the compound.

It is important to note that the long, saturated stearyl chain of this compound does not absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm). Therefore, direct photolysis is unlikely to be a significant degradation pathway for the aliphatic portion of the molecule. The sulfamide (B24259) group itself may be susceptible to some degree of phototransformation, but this is likely to be a minor pathway compared to other environmental degradation processes.

To illustrate the type of data generated in such studies, the following table presents hypothetical photolysis data for a related sulfonamide compound under simulated environmental conditions.

Interactive Data Table: Illustrative Photolysis of a Model Sulfonamide

This table is for illustrative purposes only and does not represent actual data for this compound.

| Parameter | Value | Conditions |

| Light Source | Xenon Arc Lamp | Simulated Sunlight |

| Water Matrix | pH 7 Buffered Water | --- |

| Half-life (t½) | 24 hours | Continuous Irradiation |

| Degradation Products | Smaller organic acids, SO₂ | Tentatively Identified |

Sorption and Desorption Behavior in Environmental Matrices

Sorption, the process by which a chemical binds to solid particles such as soil, sediment, or suspended solids, is a critical factor in determining its environmental mobility and bioavailability. The sorption behavior of a compound is largely dictated by its physicochemical properties, including its hydrophobicity (water-repelling nature) and the presence of functional groups that can interact with the solid matrix.

This compound possesses a dual nature: a long, hydrophobic stearyl (C18) tail and a polar, potentially ionizable sulfamide head. This amphiphilic character suggests a strong tendency for sorption to environmental matrices. The long alkyl chain will drive hydrophobic partitioning into organic matter present in soil and sediment. publish.csiro.au This is a well-established mechanism for long-chain organic compounds, which tend to have high organic carbon-water (B12546825) partition coefficients (Koc).

The following table provides a conceptual overview of the expected sorption behavior of this compound in different environmental matrices.

Interactive Data Table: Conceptual Sorption Behavior of this compound

This table is conceptual and based on the chemical structure of this compound.

| Environmental Matrix | Expected Sorption | Dominant Interaction | Rationale |

| Sandy Soil (low organic matter) | Low to Moderate | Hydrophobic | Limited organic matter for partitioning. |

| Clay Soil | Moderate | Hydrophobic & Polar | Potential for some interaction with clay minerals. |

| High Organic Matter Soil | High | Hydrophobic | Strong partitioning of the stearyl chain into organic matter. |

| Sediment | High to Very High | Hydrophobic | Accumulation of organic matter provides extensive sorption sites. |

Kinetics and Thermodynamics of Key Degradation Processes

The kinetics of a degradation process describe the rate at which a compound breaks down, while the thermodynamics provide insight into the energy changes and feasibility of the reaction. For environmental processes, degradation reactions are often complex and influenced by multiple factors.

While specific kinetic and thermodynamic data for the degradation of this compound are not available, studies on the thermal degradation of other sulfonamides can offer some insights. For example, the thermal degradation of several sulfonamide antibiotics in milk was found to follow first-order kinetics, with activation energies determined for the process. nih.gov Such studies also explored the thermodynamic parameters of enthalpy and entropy, revealing an enthalpy-entropy compensation effect for the thermal degradation of these sulfonamides. nih.gov

It is important to emphasize that thermal degradation at elevated temperatures, as studied in food processing, is not directly equivalent to environmental degradation under ambient conditions. However, the principles of kinetic and thermodynamic analysis are applicable. In the environment, biodegradation is likely to be a key degradation pathway for this compound, particularly for the long alkyl chain which can be a substrate for microbial metabolism. The kinetics of biodegradation can be highly variable, depending on the microbial community, temperature, oxygen availability, and other environmental factors.

The following table presents illustrative kinetic data for the degradation of various sulfonamide compounds, highlighting the range of degradation rates that can be observed for this class of chemicals.

Interactive Data Table: Illustrative Degradation Kinetics of Model Sulfonamides

This table presents data for various sulfonamide compounds and is for illustrative purposes only. It does not represent data for this compound.

| Compound | Degradation Process | Rate Constant (k) | Half-life (t½) | Reference |

| Sulfadiazine (B1682646) | Photocatalytic Degradation | 0.0261 min⁻¹ | ~26.5 min | mdpi.com |

| Sulfamethoxazole (B1682508) | Photocatalytic Degradation | 0.0193 min⁻¹ | ~36 min | mdpi.com |

| Sulfadiazine | Thermal Degradation (100°C) | 0.0394 min⁻¹ | ~17.6 min | researchgate.net |

| Sulfadimethoxine | Thermal Degradation (100°C) | 0.0147 min⁻¹ | ~47.1 min | researchgate.net |

Non Biological Applications and Industrial Chemical Research of Stearylsulfamide

Potential in Polymer and Materials Chemistry

Extensive searches of scientific literature and patent databases reveal a significant lack of specific research on the applications of stearylsulfamide in polymer and materials chemistry. While the long alkyl chain of the stearyl group and the presence of the sulfamide (B24259) functional group could theoretically suggest potential uses, there is no substantive body of work to support these hypotheses at present.

This compound as a Monomer or Co-monomer in Polymer Synthesis

There is currently no available scientific literature that details the use of this compound as a monomer or co-monomer in polymerization reactions. The synthesis of polysulfamides is an area of research, but studies have focused on other types of monomers. who.int For a compound to act as a monomer, it typically needs to possess two or more reactive functional groups that can participate in chain-forming reactions. While this compound possesses amine and sulfonyl functionalities, its direct application in forming homopolymers or its incorporation as a co-monomer in existing polymer systems has not been reported in peer-reviewed publications.

Role as an Additive in Polymer Composites and Blends

The potential of this compound as an additive in polymer composites and blends has not been explored in the available scientific research. Polymer additives are used to modify and enhance the properties of materials, such as improving flame retardancy, acting as a plasticizer, or enhancing thermal stability. chem960.com Additives often include thixotropes, pigments, fire retardants, and UV stabilizers to improve the performance of the final product. scirp.org Although the molecular structure of this compound, with its long hydrocarbon tail and polar sulfamide group, might suggest surfactant-like properties that could be useful in polymer blends, no studies have been published to validate such a role.

Impact on Material Properties and Performance

Given the absence of research on the use of this compound as a monomer, co-monomer, or additive in polymers, there is no data available on its impact on material properties and performance. The effect of any chemical on the mechanical, thermal, or chemical properties of a polymer is determined through extensive testing and characterization of the resulting material. uc.edu Without such studies, any discussion of the impact of this compound would be purely speculative.

Research in Catalysis

There is a notable absence of published research investigating the use of this compound in the field of catalysis, both as a ligand in transition metal catalysis and in organocatalysis.

This compound as a Ligand in Transition Metal Catalysis

A comprehensive review of the scientific literature did not yield any studies where this compound was employed as a ligand for transition metal catalysts. Ligands play a crucial role in catalysis by modulating the electronic and steric environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. While sulfamide derivatives have been investigated as ligands in catalysis, there are no specific reports on this compound being used for this purpose.

Process Intensification and Optimization in Industrial Chemistry

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. acs.org In the context of industrial chemistry, the goal is to maximize production efficiency while minimizing operational costs, waste generation, and energy consumption. acs.orgnih.gov This often involves a shift from traditional batch processing to more advanced manufacturing methods. acs.org For the production of specialty chemicals like this compound, process intensification can offer significant advantages in terms of yield, purity, and cost-effectiveness.

Optimization studies are crucial for identifying the ideal reaction conditions to maximize product yield and minimize impurities. acs.org This can involve a Design of Experiments (DoE) approach to systematically investigate the effects of various parameters such as temperature, pressure, reactant concentrations, and catalyst loading. acs.orgpharmtech.com For sulfamide synthesis, optimization can be particularly important to control the reaction between a sulfamoyl chloride and an amine, which can be highly exothermic and prone to side reactions. google.com

Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that must be carefully addressed. ascendiacdmo.comworldpharmatoday.comgenemod.net Key considerations include maintaining product quality, ensuring process safety, and achieving economic viability. ascendiacdmo.comworldpharmatoday.com

One of the primary challenges in scaling up chemical processes is managing heat and mass transfer. acs.orgbiolink.com Reactions that are easily controlled in a small laboratory flask can become difficult to manage in a large industrial reactor. google.com The sulfamoylation reaction, a likely step in this compound synthesis, is often exothermic, and inefficient heat removal on a large scale can lead to temperature gradients, promoting the formation of impurities and posing safety risks. google.com

Another significant consideration is the handling of potentially hazardous reagents. The synthesis of sulfamides may involve reagents like sulfamoyl chloride or even chlorine gas in the synthesis of precursors, which require specialized handling procedures and equipment to ensure operational safety on an industrial scale. google.compharmafocusamerica.com

The choice of solvent and reaction conditions also becomes more critical during scale-up. Solvents that are convenient for laboratory work may not be suitable for industrial production due to cost, environmental impact, or safety concerns. google.com For instance, an industrially applicable process for sulfamoylation of alcohols and phenols highlighted the use of N,N-dimethyl acetamide (B32628) (DMA) or 1-methyl-2-pyrrolidone (NMP) as solvents to avoid problems encountered with other solvents on a larger scale. google.com

Table 1: Key Challenges in the Scale-Up of Chemical Processes

| Challenge | Description | Potential Impact on this compound Production |

| Heat Transfer | Difficulty in dissipating heat generated from exothermic reactions in large reactors. acs.orgbiolink.com | Reduced product yield and purity due to side reactions; potential for thermal runaway. google.com |

| Mass Transfer | Inefficient mixing of reactants in large volumes, leading to concentration gradients. acs.org | Incomplete reaction, lower yields, and formation of byproducts. |

| Safety | Handling of hazardous materials and managing highly reactive or exothermic processes on a large scale. google.compharmafocusamerica.com | Increased risk of accidents, requiring robust safety protocols and specialized equipment. |

| Solvent Selection | The need for cost-effective, safe, and environmentally friendly solvents suitable for industrial use. google.com | Impact on process economics, environmental footprint, and worker safety. |